(5Z)-2-IMINO-1-METHYL-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE
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Overview
Description
(5Z)-2-Imino-1-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes an imidazolidinone ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-imino-1-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1-methylimidazolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-Imino-1-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolidinone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
(5Z)-2-Imino-1-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-2-imino-1-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-1-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one
- 1-Methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one
- 2-Imino-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one
Uniqueness
(5Z)-2-Imino-1-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-2-amino-1-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-17-9(13(18)16-14(17)15)5-8-6-10(19-2)12(21-4)11(7-8)20-3/h5-7H,1-4H3,(H2,15,16,18)/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUJSLKXSZBSMX-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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